

The Discovery and Synthesis of AZSMO-23: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AZSMO-23

Cat. No.: B1666512

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZSMO-23, chemically known as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is a notable small molecule identified as an activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1). Its discovery stemmed from a screening program originally designed to identify hERG channel blockers, highlighting a serendipitous finding in ion channel pharmacology. This technical guide provides a comprehensive overview of the discovery, a proposed synthesis pathway, and the detailed pharmacological and electrophysiological characterization of **AZSMO-23**. The information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, particularly those focused on ion channel modulation and the treatment of cardiac arrhythmias such as Long QT syndrome.

Discovery of AZSMO-23

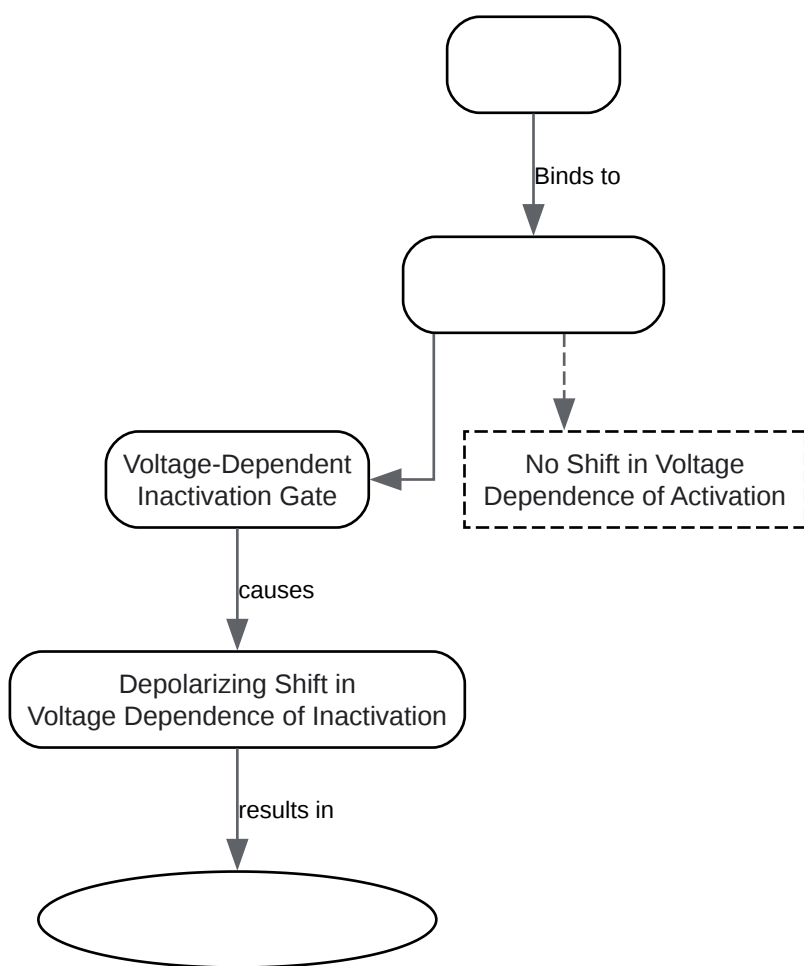
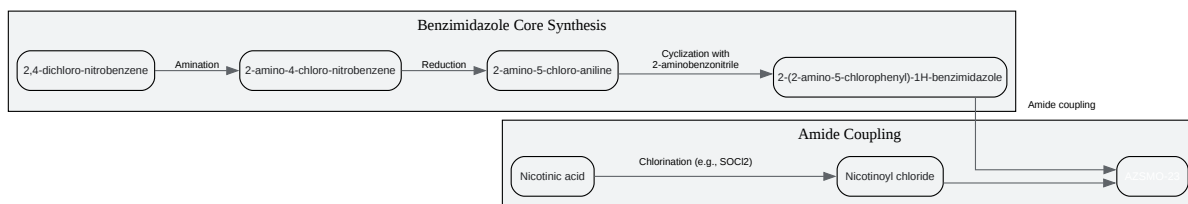
AZSMO-23 was identified during a high-throughput screening campaign aimed at discovering inhibitors of the hERG potassium channel.^[1] Contrary to the primary objective of the screen, **AZSMO-23** was found to be a potent activator of the hERG channel. This discovery is significant as hERG activators are of considerable interest for their potential therapeutic application in congenital Long QT syndrome, a cardiac disorder characterized by delayed repolarization of the ventricle.^[1] The activity of **AZSMO-23** and its analogs suggests their utility

in elucidating the mechanism of type 2 hERG activators, which could inform both safety pharmacology and the development of novel anti-arrhythmic agents.^[1]

Proposed Synthesis of AZSMO-23

While the primary literature focuses on the pharmacological characterization of **AZSMO-23**, a detailed experimental protocol for its synthesis is not explicitly provided. Based on the chemical structure, a plausible multi-step synthetic route is proposed, leveraging established methodologies for the formation of the benzimidazole core and the final amide coupling.

Proposed Synthetic Workflow



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References

- 1. chemicalbook.com [chemicalbook.com]
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